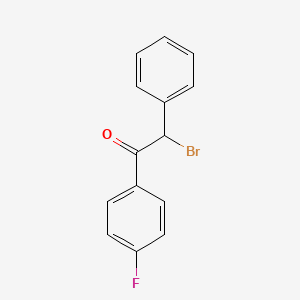

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

Description

Properties

IUPAC Name |

2-bromo-1-(4-fluorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTDDALWSRMTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461735 | |

| Record name | 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88675-31-4 | |

| Record name | 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone CAS number 88675-31-4

An In-Depth Technical Guide to 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone (CAS 88675-31-4)

Introduction: A Keystone Intermediate in Modern Synthesis

This compound is an α-haloketone of significant interest in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a fluorinated aromatic ring, makes it a versatile and powerful electrophilic building block.[1] This guide provides an in-depth exploration of its synthesis, reactivity, and applications, with a particular focus on its crucial role as a synthetic intermediate in the preparation of complex active pharmaceutical ingredients (APIs), most notably the cholesterol-lowering medication Atorvastatin.[1][2] The strategic placement of the fluorine atom can enhance the pharmacological properties of target molecules, making this intermediate particularly valuable for drug discovery professionals.[3]

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 88675-31-4 | [1][4][5] |

| Molecular Formula | C₁₄H₁₀BrFO | [1][4][6] |

| Molecular Weight | 293.13 g/mol | [4][6] |

| Appearance | Solid / Powder | [4][5] |

| Storage | Store refrigerated at 2-8°C in a tightly-closed container | [1][4][7] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone, Atorvastatin Impurity 67 | [4][5] |

Synthesis: The Art of Selective Bromination

The primary route to this compound is through the selective α-bromination of its ketone precursor, 1-(4-fluorophenyl)-2-phenylethanone. This reaction is a classic example of an acid-catalyzed α-substitution, which proceeds via an enol intermediate.[8]

Mechanism of Synthesis

The acid-catalyzed halogenation of ketones is a well-established reaction whose rate is dependent on the concentration of the ketone and the acid, but notably independent of the halogen concentration.[8] This is because the rate-determining step is the formation of the enol tautomer.[8][9]

-

Protonation: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid), which activates the ketone.[10]

-

Enolization (Rate-Determining Step): A weak base (like the solvent or the conjugate base of the acid) removes an α-hydrogen, leading to the formation of a nucleophilic enol intermediate.[9][10]

-

Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂), forming a new C-Br bond at the α-position.[10]

-

Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-bromo ketone product.[9]

Caption: Mechanism of acid-catalyzed α-bromination.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the α-bromination of aromatic ketones.[11]

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-fluorophenyl)-2-phenylethanone (0.1 mol, 21.42 g) in 150 mL of glacial acetic acid.

-

Bromine Addition: Cool the flask in an ice-water bath. Slowly add a solution of bromine (0.1 mol, 5.1 mL, 16.0 g) in 20 mL of glacial acetic acid via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 20°C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The solid product will precipitate.

-

Isolation: Collect the crude solid by vacuum filtration and wash the filter cake with copious amounts of cold water to remove acetic acid and any remaining HBr.

-

Purification: Recrystallize the crude product from 95% ethanol. Dry the resulting colorless crystals under vacuum to yield this compound. A typical yield is in the range of 70-80%.[11]

Reactivity and Synthetic Utility

As an α-bromoketone, the title compound is a potent electrophile. The bromine atom is an excellent leaving group, making the α-carbon susceptible to nucleophilic attack.[1] This reactivity is the cornerstone of its utility in constructing more complex molecular architectures.

Dehydrobromination to α,β-Unsaturated Ketones

A primary transformation of α-bromo ketones is dehydrobromination to form α,β-unsaturated ketones, which are themselves valuable synthetic intermediates.[12][13] This reaction typically proceeds via an E2 elimination mechanism, requiring a base to abstract the proton on the β-carbon.[8][9] To favor elimination over substitution, a sterically hindered or non-nucleophilic base, such as pyridine, is often employed.[9][13]

Caption: Workflow for dehydrobromination.

Experimental Protocol: Dehydrobromination

-

Setup: In a flask fitted with a reflux condenser, dissolve this compound (10 mmol, 2.93 g) in 50 mL of pyridine.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of 2M hydrochloric acid to neutralize the pyridine.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography to obtain the α,β-unsaturated ketone.

Applications in Drug Discovery

The utility of this compound is most prominently demonstrated by its application as a building block in pharmaceutical synthesis.

Key Intermediate for Atorvastatin

This compound is a well-documented key intermediate in several synthetic routes to Atorvastatin, a widely used statin drug for lowering blood cholesterol.[1][5] Its specific structure allows for the precise and stereocontrolled introduction of necessary functionalities during the complex synthesis of the Atorvastatin molecule.

Caption: Role as a key intermediate in a synthetic pathway.

Precursor to Bioactive Scaffolds

The dehydrobromination product, an α,β-unsaturated ketone, belongs to the chalcone family. Fluorinated chalcones are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[14][15] Therefore, this compound serves as a valuable precursor to these medicinally relevant scaffolds.

Analytical Characterization

Ensuring the purity and identity of this intermediate is critical for its successful application in multi-step syntheses. A combination of standard analytical techniques is employed for quality assurance.[1]

| Technique | Expected Results |

| ¹H-NMR | Aromatic protons (multiplets in the range of ~7.0-8.2 ppm). A characteristic singlet for the α-proton (-CHBr) around ~6.0-6.5 ppm. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br) at m/z ≈ 292 and 294. |

| HPLC | Purity is typically reported to be >95%, often reaching >98% for high-quality grades.[4][16][17] |

| FTIR | Characteristic strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. C-Br stretch in the fingerprint region. |

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols must be strictly followed.

-

Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4][18] Some sources indicate it may cause severe skin burns and eye damage.[6]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields or a face shield.[4][19]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[4][19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][20] Recommended long-term storage is at 2-8°C.[1]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

-

References

- Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes - Fiveable.

- 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone - AK Scientific, Inc..

- Synthesis and In-Vitro/Silico Evaluation of Fluorin

- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.

- Halogenation Of Ketones via Enols - Master Organic Chemistry.

- 2-BROMO-2-PHENYL-1-(γ-FLUOROPHENYL)-ETHANONE | 88675-31-4 - ChemicalBook.

- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.

- This compound - Benchchem.

- 2-BROMO-2-PHENYL-1-(γ-FLUOROPHENYL)-ETHANONE CAS 88675-31-4.

- This compound - PubChem.

- 2-BROMO-2-PHENYL-1-(γ-FLUOROPHENYL)

- 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.

- Synthesis of new fluorinated chalcone derivative with anti-inflamm

- 88675-31-4 | 2-Bromo-1-(4-fluorophenyl)

- Chemical Name : 2-Bromo-1-(4-fluorophenyl)

- 2-phenylethanone; 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone - PharmaCompass.com.

- This compound - Suzhou Health Chemicals Co.

- SAFETY D

- 2-bromo-1-4-fluorophenyl-2-phenylethanone | 88675-31-4 | Chemical Bull Pvt. Ltd.

- The Crucial Role of 4'-Fluorochalcone in Pharmaceutical Synthesis.

- Safety D

- 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem.

- This compound - SpectraBase.

- p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-BROMO-2-PHENYL-1-(γ-FLUOROPHENYL)-ETHANONE | 88675-31-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. aksci.com [aksci.com]

- 5. 2-BROMO-2-PHENYL-1-(γ-FLUOROPHENYL)-ETHANONE CAS 88675-31-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | C14H10BrFO | CID 11300837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. fiveable.me [fiveable.me]

- 13. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. anaxlab.com [anaxlab.com]

- 17. 88675-31-4|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 18. beta.lakeland.edu [beta.lakeland.edu]

- 19. echemi.com [echemi.com]

- 20. 2-bromo-1-4-fluorophenyl-2-phenylethanone | 88675-31-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

Introduction: 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone, a substituted α-bromo-acetophenone, is a compound of significant interest in synthetic organic chemistry, particularly in the pharmaceutical industry. Its role as a key intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication, underscores the importance of a thorough understanding of its physicochemical properties for process optimization, quality control, and the development of novel synthetic routes.[1] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines experimental protocols for their determination, and discusses its chemical reactivity, providing a valuable resource for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a haloketone characterized by a central ethanone core. A bromine atom is attached to the α-carbon, which also bears a phenyl substituent. The carbonyl group is attached to a 4-fluorophenyl ring.

-

IUPAC Name: this compound[2]

-

CAS Number: 88675-31-4[2]

-

Molecular Formula: C₁₄H₁₀BrFO[2]

-

Molecular Weight: 293.13 g/mol [2]

-

Canonical SMILES: C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)F)Br[2]

-

InChI Key: DYTDDALWSRMTDA-UHFFFAOYSA-N[2]

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is crucial for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Source |

| Melting Point | 70-72 °C | [3] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] Quantitative solubility in other common organic solvents has not been reported. | |

| Appearance | Solid (at room temperature). |

Melting Point Determination: A Self-Validating Protocol

The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound, while a broad range may indicate the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is ramped up at a rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

-

Validation: The procedure should be repeated at least twice, and the results should be consistent within a narrow range. The apparatus calibration should be regularly checked with certified standards.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

While qualitatively known to be soluble in DMSO and DMF, a more comprehensive understanding of its solubility in a range of solvents is essential for reaction setup, purification, and formulation.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method):

-

Solvent Selection: A range of solvents commonly used in organic synthesis should be chosen (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, toluene, and water).

-

Equilibration: An excess of this compound is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solutions are filtered to remove undissolved solid. A known volume of the clear filtrate is then taken, the solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically. Alternatively, the concentration can be determined using a validated analytical technique such as HPLC or UV-Vis spectroscopy.

-

Data Reporting: Solubility is reported in units such as g/L or mg/mL at the specified temperature.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational bands of interest are the carbonyl (C=O) stretch, the C-Br stretch, the C-F stretch, and the aromatic C=C and C-H stretches.

Expected IR Absorption Bands (based on analogs): [4]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1705 | Strong |

| Aromatic C=C | 1600-1450 | Medium to Strong |

| C-F | 1250-1100 | Strong |

| C-Br | 700-500 | Medium to Weak |

| Aromatic C-H | 3100-3000 | Medium to Weak |

The electron-withdrawing effects of the bromine and the fluorine atoms are expected to shift the carbonyl stretching frequency to a higher wavenumber compared to an unsubstituted acetophenone.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the phenyl and 4-fluorophenyl rings will appear as complex multiplets in the aromatic region (typically δ 7.0-8.2 ppm). The protons on the 4-fluorophenyl ring will show coupling to the fluorine atom.

-

Methine Proton: The single proton on the α-carbon (adjacent to the bromine and the carbonyl group) is expected to appear as a singlet at a downfield chemical shift due to the deshielding effects of the adjacent bromine, carbonyl, and phenyl groups. Based on similar structures, this peak is anticipated in the δ 6.0-6.5 ppm region.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: The carbonyl carbon will appear as a singlet at a significantly downfield chemical shift, typically in the δ 190-200 ppm region.

-

Aromatic Carbons: The aromatic carbons will appear in the δ 115-140 ppm region. The carbons of the 4-fluorophenyl ring will exhibit coupling with the fluorine atom.

-

α-Carbon: The carbon atom attached to the bromine will be observed at a chemical shift influenced by the halogen, typically in the δ 40-50 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 292 and 294 in an approximate 1:1 ratio due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br).

-

Key Fragments: Common fragmentation pathways for α-haloketones include the loss of the halogen atom (Br•) and cleavage of the C-C bond between the carbonyl group and the α-carbon. Expected fragments would include the benzoyl cation (m/z 105) and the 4-fluorobenzoyl cation (m/z 123).

Synthesis and Reactivity

As a key intermediate in the synthesis of Atorvastatin, understanding the synthesis and reactivity of this compound is of paramount importance.[1]

Synthetic Approach

A common method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone.

Proposed Synthetic Protocol:

-

Starting Material: 1-(4-fluorophenyl)-2-phenylethanone.

-

Brominating Agent: A suitable brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) can be used.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane, often with a radical initiator like AIBN or under UV irradiation when using NBS. If using elemental bromine, a catalytic amount of acid (e.g., HBr in acetic acid) is often employed.

-

Work-up and Purification: The reaction mixture is washed to remove excess reagents and byproducts, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Caption: General Synthetic Scheme for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the α-bromo ketone moiety. This functional group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functional groups at the α-position. This reactivity is central to its use in the synthesis of more complex molecules like Atorvastatin.

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

-

Elimination Reactions: Treatment with a base can also lead to the elimination of HBr to form an α,β-unsaturated ketone.

The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity of the carbonyl group and the overall electronic properties of the molecule.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: It is reported to cause severe skin burns and eye damage and may cause respiratory irritation.[2]

-

Handling Precautions: It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

References

-

This compound. PubChem. Available from: [Link]

-

Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Available from: [Link]

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Available from: [Link]

-

2-Bromo-1-(4-fluorophenyl)-2-phenylethan-1-one | Pharmaffiliates. Available from: [Link]

-

This compound. SpectraBase. Available from: [Link]

-

Bromo-4-fluoroacetophenone. NIST WebBook. Available from: [Link]

-

Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. ResearchGate. Available from: [Link]

-

Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available from: [Link]

-

2-bromo-1-phenylethanone. Stenutz. Available from: [Link]

-

2-Bromo-1-(4-chlorophenyl)-2-phenylethanone. MySkinRecipes. Available from: [Link]

-

2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. PubChem. Available from: [Link]

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.

-

2-phenylethanone; 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone. PharmaCompass.com. Available from: [Link]

-

This compound. Suzhou Health Chemicals Co. Available from: [Link]

-

2-bromo-1-(4-fluorophenyl)2-phenylethanone at Best Price in Hyderabad, Telangana | Vijayasri Organics Limited. Tradeindia. Available from: [Link]

-

"PHYSICOCHEMICAL PROPERTIES OF ATORVASTATIN CALCIUM AND ITS COMPATIBILITY WITH VARIOUS INACTIVE INGREDIENTS". ResearchGate. Available from: [Link]

-

POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. Available from: [Link]

- WO2007029217A1 - Preparation of an atorvastatin intermediate. Google Patents.

-

Ethanone, 2-bromo-1-phenyl-. NIST WebBook. Available from: [Link]

-

2-Bromo-1-phenylethanone. ResearchGate. Available from: [Link]

-

Atorvastatin. PubChem. Available from: [Link]

-

Atorvastatin (Lipitor) by MCR. PMC. Available from: [Link]

-

Preparation, characterization and in vitro evaluation of atorvastatin nanosuspensions. PLOS One. Available from: [Link]

- CN103724175A - Synthetic method of atorvastatin intermediate alpha-bromine-4-fluorophenyl benzyl ketone. Google Patents.

-

Ethanone, 2-bromo-1-phenyl-. NIST WebBook. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is a halogenated ketone that serves as a critical building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structural features, including the presence of a bromine atom alpha to a carbonyl group and a fluorine-substituted phenyl ring, impart a distinct reactivity profile that makes it a valuable precursor for complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications in drug development, with a focus on its role as an intermediate in the synthesis of widely-used pharmaceuticals.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central ethanone core substituted with a bromine atom at the C2 position, a 4-fluorophenyl group attached to the carbonyl carbon (C1), and a phenyl group also at the C2 position.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrFO | [1] |

| Molecular Weight | 293.13 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 88675-31-4 | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as acetonitrile. | |

| XLogP3 | 4.2 | [1][2] |

| Topological Polar Surface Area | 17.1 Ų | [1][2] |

| Complexity | 255 | [1][2] |

Caption: 2D Molecular Structure of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons of the phenyl and 4-fluorophenyl groups. A characteristic singlet for the methine proton at the chiral center (C2) would likely appear in the region of 6.0-6.5 ppm, shifted downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 190 ppm), the carbon bearing the bromine atom (around 50-60 ppm), and a series of signals in the aromatic region (115-140 ppm). The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹J_CF).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands would include:

-

A strong C=O stretching vibration for the ketone group, typically in the range of 1690-1710 cm⁻¹.

-

C-Br stretching vibration, which is usually found in the fingerprint region (500-700 cm⁻¹).

-

C-F stretching vibration, typically observed as a strong band in the 1250-1000 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations.

-

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the α-bromination of a deoxybenzoin precursor. A general and plausible synthetic route is outlined below.

Synthetic Pathway:

Caption: General synthetic workflow for this compound.

Exemplary Experimental Protocol (Adapted from the synthesis of a related compound):

This protocol is based on the synthesis of 2-bromo-1-(3-fluorophenyl)-2-phenylethanone and is expected to be applicable with minor modifications for the 4-fluoro isomer.

-

Dissolution: Dissolve 1-(4-fluorophenyl)-2-phenylethanone in a suitable organic solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.

-

Acidification: Add a catalytic amount of 30% hydrobromic acid (HBr) in acetic acid to the solution.

-

Bromination: Cool the mixture in an ice bath and slowly add a solution of bromine (Br₂) in dichloromethane dropwise. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:

-

Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves both the starting material and the brominating agent.

-

Catalyst: The addition of HBr in acetic acid catalyzes the enolization of the ketone, which is the rate-determining step in the α-halogenation of ketones under acidic conditions. The enol form is the nucleophilic species that attacks the electrophilic bromine.

-

Temperature: The reaction is typically carried out at a low temperature to control the reactivity of bromine and minimize the formation of side products.

Reactivity and Role in Organic Synthesis

The reactivity of this compound is dominated by the presence of the α-bromo ketone functionality. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the facile introduction of various functional groups at this position.

The carbonyl group activates the α-carbon towards nucleophilic substitution. The electron-withdrawing nature of the carbonyl group and the fluorine atom on the phenyl ring further enhances the electrophilicity of the α-carbon.

Application in Drug Development: The Synthesis of Atorvastatin

A significant application of this compound is its use as a key intermediate in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol.[6] Atorvastatin's complex structure is assembled through a convergent synthesis, and this compound provides a crucial fragment of the final molecule.

Role in the Paal-Knorr Synthesis of the Atorvastatin Core:

The synthesis of the central pyrrole ring of Atorvastatin often employs the Paal-Knorr pyrrole synthesis.[7][8][9] In this reaction, a 1,4-dicarbonyl compound condenses with a primary amine to form the pyrrole ring. This compound is used to construct the required 1,4-dicarbonyl precursor.

The reaction involves the nucleophilic substitution of the bromide by the enolate of another carbonyl-containing compound, such as 4-methyl-3-oxo-N-phenylpentanamide.[6]

Illustrative Reaction Scheme:

Caption: Role of this compound in the synthesis of a key Atorvastatin intermediate.

This key intermediate, 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, is a 1,4-dicarbonyl compound that can then undergo the Paal-Knorr condensation with a primary amine to form the fully substituted pyrrole core of Atorvastatin.[10][11]

Conclusion

This compound is a synthetically versatile molecule with significant importance in the field of medicinal chemistry. Its well-defined molecular structure and predictable reactivity make it an invaluable tool for the construction of complex pharmaceutical agents. The in-depth understanding of its properties, synthesis, and reaction mechanisms, as exemplified by its crucial role in the synthesis of Atorvastatin, underscores its continued relevance for researchers and scientists in drug discovery and development. The self-validating nature of its synthetic protocols and the wealth of spectroscopic data available ensure its reliable application in demanding research environments.

References

- Google Patents. (n.d.). Preparation of an intermediate for the synthesis of atorvastatin.

-

PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2011). 2-Bromo-1-phenylethanone. Retrieved January 18, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 2-Bromo-1-(4-fluorophenyl)-2-phenylethan-1-one. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (2019). Atorvastatin (Lipitor) by MCR. Retrieved January 18, 2026, from [Link]

-

The Curious Wavefunction. (2025). Classics in Medicinal Chemistry #1: Atorvastatin. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). 4-bromoacetophenone. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved January 18, 2026, from [Link]

-

PharmaCompass. (n.d.). 2-phenylethanone; 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Fluorophenyl)-2-(2-methyl-1-oxopropyl)-4-oxo-3,N-diphenylbutanamide. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | C14H10BrFO | CID 11300837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ADK-2; this compound; 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | 125971-96-2 [chemicalbook.com]

- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemash.substack.com [medchemash.substack.com]

- 10. sincerechemical.com [sincerechemical.com]

- 11. 4-(4-Fluorophenyl)-2-(2-methyl-1-oxopropyl)-4-oxo-3,N-diphenylbutanamide | C26H24FNO3 | CID 9909872 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

Abstract

This guide provides a comprehensive technical overview of the (CAS No: 88675-31-4), a key intermediate in various organic synthesis pathways, notably in the development of pharmaceuticals.[1][2] The document delves into the core chemical principles, a validated experimental protocol, reaction mechanisms, and critical safety considerations. The methodologies presented are designed to be robust and reproducible, reflecting field-proven insights for laboratory and potential scale-up applications.

Introduction and Strategic Importance

This compound is an α-haloketone with the molecular formula C₁₄H₁₀BrFO.[3][4][5] Its structural features, particularly the reactive α-bromo group, make it a versatile precursor for constructing more complex molecular architectures. This compound serves as a critical building block in the synthesis of numerous target molecules, including active pharmaceutical ingredients (APIs).[1][6]

The primary synthetic strategy revolves around the selective α-bromination of the parent ketone, 1-(4-fluorophenyl)-2-phenylethanone. This process involves the electrophilic substitution of the α-hydrogen, a reaction that requires careful control of conditions to ensure high yield and purity while minimizing side reactions such as polybromination.

Core Synthesis Mechanism: Electrophilic α-Bromination

The formation of this compound is achieved through the acid-catalyzed α-bromination of 1-(4-fluorophenyl)-2-phenylethanone. The causality of this transformation is rooted in the activation of the α-carbon by the adjacent carbonyl group.

Mechanistic Steps:

-

Enolization (Rate-Determining Step): In the presence of an acid catalyst (H⁺), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates the tautomerization of the ketone to its enol form. The α-hydrogen is abstracted, forming a carbon-carbon double bond.

-

Nucleophilic Attack: The electron-rich enol intermediate acts as a nucleophile. It attacks an electrophilic bromine source (Br₂ or an equivalent).

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and the acid catalyst, yielding the final α-brominated product.

This mechanism is visually detailed in the diagram below.

Caption: Acid-catalyzed α-bromination mechanism.

Recommended Synthesis Protocol: Oxone®-Mediated Bromination

While classical methods often employ elemental bromine, which is highly toxic and corrosive, a safer and more environmentally benign approach utilizes a combination of ammonium bromide and Oxone® (potassium peroxymonosulfate).[1][6] Oxone® acts as an in-situ oxidizing agent, converting bromide ions into an electrophilic bromine species under mild conditions.[1] This method typically provides high yields and simplifies handling procedures.

Materials and Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Sample Amount (for 10 mmol scale) |

| 1-(4-fluorophenyl)-2-phenylethanone | 214.24 | 1.0 | 2.14 g |

| Ammonium Bromide (NH₄Br) | 97.94 | 1.2 | 1.18 g |

| Oxone® (KHSO₅·0.5KHSO₄·0.5K₂SO₄) | 614.76 (complex) | 0.6 | 3.69 g |

| Methanol (MeOH) | 32.04 | - | 50 mL |

| Dichloromethane (DCM) | 84.93 | - | 100 mL |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | - | 50 mL |

| Brine (Saturated NaCl) | - | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g |

Detailed Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-fluorophenyl)-2-phenylethanone (2.14 g, 10 mmol) and ammonium bromide (1.18 g, 12 mmol).

-

Dissolution: Add 50 mL of methanol to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Reagent Addition: Slowly add Oxone® (3.69 g, 6 mmol) to the solution in small portions over a period of 15-20 minutes. An exotherm may be observed; maintain the temperature below 35°C, using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., with a 9:1 Hexane:Ethyl Acetate eluent system) until the starting material is fully consumed (typically 2-4 hours).

-

Work-up - Quenching: Once the reaction is complete, pour the mixture into 100 mL of water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium thiosulfate solution (to quench any residual oxidant) and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Product Characterization and Properties

| Property | Value | Source |

| CAS Number | 88675-31-4 | [1][4][5] |

| Molecular Formula | C₁₄H₁₀BrFO | [3][4][5] |

| Molecular Weight | 293.13 g/mol | [1][3] |

| Appearance | White to off-white solid | Physical Observation |

| Purity (Typical) | >98% after recrystallization | [4] |

Critical Safety and Handling Protocols

The paramount principle in handling α-haloketones is the avoidance of exposure. This compound and its structural analogs are potent lachrymators and irritants.

GHS Hazard Identification:

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][7][8]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3][7]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Mandatory Handling Precautions:

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.[9][10] This includes:

-

Safe Work Practices: Avoid all contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling.[7]

-

Accidental Release: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it into a suitable, sealed container for chemical waste disposal.[7]

-

Waste Disposal: Dispose of all chemical waste, including contaminated materials, in accordance with institutional and local environmental regulations for halogenated organic compounds.

Conclusion

The via the Oxone®-mediated bromination of its ketone precursor represents an efficient, reliable, and comparatively safe method for producing this valuable chemical intermediate. The protocol's success hinges on careful monitoring and adherence to the work-up procedure. However, the hazardous nature of the α-bromoketone product necessitates strict adherence to all safety protocols. By understanding the underlying chemical principles and diligently following the outlined procedures, researchers can confidently and safely synthesize this important compound for further application in drug discovery and development.

References

- General Safety Handling Consider

- This compound - Benchchem.

- 2-Bromo-1-(4-fluorophenyl)

- This compound - PubChem.

- alpha-Bromo-3'-nitroacetophenone Safety D

- This compound - Suzhou Health Chemicals Co., Ltd.

- 2-Bromo-1-(4-fluorophenyl)

- 2-bromo-1-4-fluorophenyl-2-phenylethanone - Chemical Bull Pvt. Ltd.

- 2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem.

- Handling Radioactive Materials Safely - Princeton University Environmental Health and Safety.

- Safety Information and Specific Handling Precautions for Radionuclides - University of Michigan.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-bromo-1-4-fluorophenyl-2-phenylethanone | 88675-31-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | C14H10BrFO | CID 11300837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 88675-31-4|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. nbinno.com [nbinno.com]

- 7. aksci.com [aksci.com]

- 8. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. ehs.yale.edu [ehs.yale.edu]

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone as a synthetic intermediate

An In-Depth Technical Guide to 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone: A Cornerstone Intermediate in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 88675-31-4), a pivotal α-haloketone intermediate in the fields of medicinal chemistry and drug development.[1][2][3] We will explore its synthesis, elucidate the mechanistic principles governing its reactivity, detail its critical applications, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in drug discovery who require a deep, practical understanding of this versatile building block.

Introduction: The Strategic Importance of an α-Haloketone

This compound is a synthetic organic compound whose value lies in its specific and predictable reactivity.[4] As an α-haloketone, its structure is primed for subsequent chemical transformations. The molecule features a central ethanone backbone, substituted with a 4-fluorophenyl group at one end and a phenyl group at the other. The critical functionality is the bromine atom located on the carbon alpha to the carbonyl group. This bromine atom acts as an excellent leaving group, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5] This inherent reactivity makes it an indispensable precursor for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds.[4]

Its IUPAC name is this compound.[6] It is also recognized as an impurity in the synthesis of Atorvastatin, highlighting its relevance in pharmaceutical manufacturing and quality control.[6]

Chemical Structure

Below is the two-dimensional structure of the title compound.

Physicochemical Properties

A summary of the key computed and established properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 88675-31-4 | |

| [1][2][3][6][7]Molecular Formula | C₁₄H₁₀BrFO | |

| [1][3][6][8]Molecular Weight | 293.13 g/mol | |

| [4][6][8]Appearance | Solid | |

| [4]IUPAC Name | This compound | |

| [6][8]Topological Polar Surface Area | 17.1 Ų | |

| [6][8]Complexity | 255 | |

| [6][8]Hydrogen Bond Donor Count | 0 | |

| [6][8]Hydrogen Bond Acceptor Count | 2 | |

| [6][8]Rotatable Bond Count | 3 |

#[6][8]## 2. Synthesis and Manufacturing

The most direct and widely adopted method for synthesizing α-haloketones is through the reaction of an enolizable ketone with an electrophilic halogen source. For [9]this compound, this involves the α-bromination of its parent ketone, 1-(4-fluorophenyl)-2-phenylethanone.

Mechanism of Synthesis: Acid-Catalyzed α-Bromination

The underlying principle of this synthesis is the acid-catalyzed keto-enol tautomerism. The reaction is not a direct attack on the ketone but rather on its enol tautomer, which serves as the active nucleophile.

-

[10] Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, accelerates the formation of the enol.

-

[10][11]Enol Formation: A base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This is the rate-determining step of the reaction, as it involves the breaking of a C-H bond and leads to the formation of the nucleophilic enol intermediate.

-

[11]Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br₂). This forms a new carbon-bromine bond at the α-position.

-

[10][11]Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the carbonyl group, yielding the final α-bromoketone product.

Usi[10][11]ng an acid catalyst is crucial as it ensures that the reaction proceeds via the enol, leading to mono-halogenation at the more substituted α-carbon if applicable.

***[11]

Synthetic Workflow Diagram

Exemplary Laboratory Protocol

This protocol is a representative procedure for the synthesis of the title compound.

Objective: To synthesize this compound via electrophilic bromination.

Materials:

-

1-(4-fluorophenyl)-2-phenylethanone

-

Molecular Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate Solution (Saturated)

-

Anhydrous Magnesium Sulfate

-

Appropriate organic solvents for extraction and recrystallization (e.g., Dichloromethane, Ethanol)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1-(4-fluorophenyl)-2-phenylethanone in glacial acetic acid.

-

Bromine Addition: Slowly add a solution of molecular bromine in glacial acetic acid dropwise to the stirred solution at room temperature. The characteristic red-brown color of bromine should dissipate as the reaction proceeds. Maintain a slight excess of the starting ketone to minimize dibromination.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product into an organic solvent such as dichloromethane. Combine the organic layers.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

###[12][13] 3. Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the high electrophilicity of the α-carbon. The presence of the electron-withdrawing carbonyl group and the electronegative bromine atom polarizes the C-Br bond, making the carbon atom susceptible to nucleophilic substitution.

Thi[5]s reactivity profile allows for the facile introduction of a wide variety of functional groups at the α-position, serving as a linchpin in the assembly of more complex molecules.

General Reactivity Workflow

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of pharmacologically active compounds, most notably azole-based antifungal agents.

###[14][15]# Synthesis of Azole Antifungals

Azole antifungals, such as those derived from imidazole and triazole, are a cornerstone in treating fungal infections. Thei[16][17][18]r mechanism of action involves the inhibition of the fungal enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

The[14][16] synthesis of many of these drugs involves the reaction of an α-haloketone intermediate with the desired azole ring. This compound provides the precise electrophilic core needed to form the critical C-N bond with the nucleophilic nitrogen of an imidazole or triazole ring. This reaction is a powerful and efficient method for constructing the central scaffold of many potent antifungal drugs.

Workflow: Azole Derivative Synthesis

Safety, Handling, and Storage

Hazard Profile: this compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and serious eye damage. It m[6][21][22]ay also cause respiratory irritation.

-

[6][23] GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

H[6]andling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

[21]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.

F[23]irst Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

-

[21][22]Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.

-

[21]Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

[21][22]Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

[4]Store in a corrosives area, away from incompatible materials such as strong oxidizing agents and strong bases.

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the synthetic chemist. Its well-defined reactivity, governed by the principles of α-haloketone chemistry, provides a reliable and efficient pathway for the synthesis of high-value molecules, particularly in the development of life-saving azole antifungal medications. A thorough understanding of its synthesis, mechanistic behavior, and handling requirements is essential for any scientist or researcher aiming to leverage its full potential in advancing pharmaceutical and chemical research.

References

-

This compound. PubChem, National Center for Biotechnology Information.[Link]

-

This compound. Suzhou Health Chemicals Co.[Link]

-

Chemical Name : 2-Bromo-1-(4-fluorophenyl)-2-phenylethan-1-one. Pharmaffiliates.[Link]

-

α-bromoketone Definition. Fiveable.[Link]

-

2-phenylethanone; 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone. PharmaCompass.com.[Link]

-

α-Bromoketone synthesis by bromination. Organic Chemistry Portal.[Link]

-

Halogenation Of Ketones via Enols. Master Organic Chemistry.[Link]

-

Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information.[Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem, National Center for Biotechnology Information.[Link]

-

Supporting Information for Water-controlled selective preparation of α-mono or α,α'-dihalo ketones. Royal Society of Chemistry.[Link]

-

This compound Spectra. SpectraBase.[Link]

-

Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Publications.[Link]

-

Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents. ResearchGate.[Link]

-

Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. National Center for Biotechnology Information.[Link]

-

2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. Acme Synthetic Chemicals.[Link]

-

Synthesis and Antifungal Activity of Some Azoles. ResearchGate.[Link]

-

Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. MDPI.[Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.[Link]

- Synthetic method of 4-bromo-2-fluorobiphenyl.

-

(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate.[Link]

Sources

- 1. 88675-31-4|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. anaxlab.com [anaxlab.com]

- 4. benchchem.com [benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. This compound | C14H10BrFO | CID 11300837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 88675-31-4|this compound|BLD Pharm [bldpharm.com]

- 8. ADK-2; this compound; 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-bromo-1-4-fluorophenyl-2-phenylethanone | 88675-31-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 16. Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 17. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.com [fishersci.com]

- 22. echemi.com [echemi.com]

- 23. aksci.com [aksci.com]

An In-Depth Technical Guide to the Reactivity of α-Haloketones: Focus on 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

Abstract

α-Haloketones are a pivotal class of organic compounds, serving as versatile synthons in a multitude of chemical transformations. Their unique structural feature—a halogen atom positioned on the carbon alpha to a carbonyl group—imparts a heightened electrophilic reactivity that is central to their utility in synthetic and medicinal chemistry. This guide provides a comprehensive exploration of the reactivity of α-haloketones, with a specific focus on the nuanced chemical behavior of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone. We will delve into the core principles governing their reactivity, examine key reaction mechanisms, and present practical, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of molecules.

Introduction: The Unique Reactivity Profile of α-Haloketones

The reactivity of α-haloketones is fundamentally dictated by the synergistic electronic effects of the carbonyl group and the adjacent halogen atom. The potent electron-withdrawing inductive effect of the carbonyl group significantly polarizes the carbon-halogen (C-X) bond, rendering the α-carbon exceptionally susceptible to nucleophilic attack.[1][2] This enhanced electrophilicity distinguishes α-haloketones from their corresponding alkyl halide counterparts, making them highly effective alkylating agents.[3][4] For instance, chloroacetone reacts with potassium iodide in acetone at a rate 36,000 times faster than 1-chloropropane.[3]

A nucleophile approaching an α-haloketone can interact with several electrophilic sites: the carbonyl carbon, the α-carbon bearing the halogen, and even the halogen atom itself.[1] Furthermore, the acidity of the α-hydrogens is increased, facilitating enolate formation under basic conditions.[3] This multifaceted reactivity allows for a diverse array of transformations, including nucleophilic substitution, elimination, and rearrangement reactions.

The specific compound of interest, this compound (CAS 88675-31-4), is a solid with a molecular weight of 293.13 g/mol .[5][6] It serves as a critical intermediate in the synthesis of various pharmaceutical agents, most notably Atorvastatin, a widely used cholesterol-lowering medication.[6][7] Its structure, featuring a bromine atom as a good leaving group and two aromatic rings, provides a rich platform for exploring the characteristic reactions of α-haloketones.

Synthesis of this compound

The most common and direct method for synthesizing α-haloketones is the halogenation of the corresponding ketone.[8] This can be achieved under acidic or basic conditions, though acidic conditions are often preferred to avoid polysubstitution.

Acid-Catalyzed Bromination

The acid-catalyzed α-halogenation of ketones proceeds through an enol intermediate.[9] The rate-determining step is the formation of the enol, which then rapidly reacts with the halogen.[9]

Mechanism of Acid-Catalyzed Bromination:

-

Protonation of the carbonyl oxygen: This increases the acidity of the α-hydrogens.

-

Enol formation: A weak base (e.g., the solvent) removes an α-proton to form the enol.

-

Nucleophilic attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule.

-

Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the α-bromoketone.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(4-fluorophenyl)-2-phenylethanone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium bisulfite solution (to quench excess bromine)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-(4-fluorophenyl)-2-phenylethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-orange color of bromine disappears.

-

Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Key Reactions and Mechanistic Pathways

The reactivity of this compound is representative of α-haloketones and is dominated by its electrophilic nature.

Nucleophilic Substitution (Sₙ2) Reactions

The primary reaction pathway for α-haloketones with a wide range of nucleophiles is the Sₙ2 reaction. The electron-withdrawing carbonyl group enhances the susceptibility of the α-carbon to nucleophilic attack, leading to the displacement of the halide.[4]

The general mechanism involves a backside attack by the nucleophile on the α-carbon, resulting in an inversion of configuration if the carbon is a stereocenter.[10] With α-haloketones, less basic nucleophiles are generally preferred to avoid competing elimination reactions or enolate formation.[11]

Diagram of Sₙ2 Reaction:

Caption: Generalized Sₙ2 reaction pathway for an α-haloketone.

A computational study on the reaction of 2-bromo-1-arylethanones with imidazole showed that the reaction proceeds via an Sₙ2 mechanism, with the rate being influenced by the electronic nature of the substituents on the aryl ring.[12]

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-haloketones with at least one α'-hydrogen can undergo the Favorskii rearrangement.[3][13] This reaction leads to the formation of a carboxylic acid derivative (acid, ester, or amide depending on the nucleophile present) through a cyclopropanone intermediate.[14][15]

Mechanism of the Favorskii Rearrangement:

-

Enolate formation: The base abstracts an acidic α'-proton to form an enolate.

-

Cyclopropanone formation: The enolate undergoes an intramolecular Sₙ2 reaction, displacing the halide to form a bicyclic cyclopropanone intermediate.

-

Nucleophilic attack: A nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.

-

Ring opening: The resulting tetrahedral intermediate collapses, and the cyclopropane ring opens to form a more stable carbanion.

-

Protonation: The carbanion is protonated by the solvent to yield the final carboxylic acid derivative.

Diagram of Favorskii Rearrangement:

Caption: Key steps in the Favorskii rearrangement mechanism.

For α-haloketones lacking α'-hydrogens, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can occur through an alternative mechanism.[14][16]

Elimination Reactions

With a strong, sterically hindered base, α-haloketones can undergo elimination reactions to form α,β-unsaturated ketones. This pathway is particularly relevant for α-bromo ketones, which can be dehydrobrominated.[9]

Applications in Drug Development and Organic Synthesis

The versatile reactivity of this compound makes it a valuable precursor in the synthesis of complex organic molecules.

Data on the Reactivity of α-Haloketones:

| Reaction Type | Nucleophile/Base | Typical Product | Key Intermediate |

| Sₙ2 Substitution | Weakly basic nucleophiles (e.g., imidazole, acetate) | α-substituted ketone | Pentacoordinate transition state |

| Favorskii Rearrangement | Strong, non-nucleophilic base (e.g., alkoxides) | Carboxylic acid derivative | Cyclopropanone |

| Elimination | Strong, hindered base (e.g., DBU) | α,β-Unsaturated ketone | Enolate |

As previously mentioned, a primary application of this compound is in the synthesis of Atorvastatin.[6] The α-haloketone moiety allows for the introduction of key structural features of the final drug molecule through nucleophilic substitution reactions.

Handling and Safety Precautions

α-Haloketones, including this compound, are potent lachrymators and skin irritants. It is imperative to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] The compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[5] Store in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

The reactivity of α-haloketones, exemplified by this compound, is a cornerstone of modern organic synthesis. The interplay between the carbonyl group and the α-halogen creates a highly electrophilic center, enabling a diverse range of chemical transformations. A thorough understanding of the underlying mechanisms of nucleophilic substitution, rearrangement, and elimination reactions is crucial for harnessing the synthetic potential of these versatile building blocks in research, drug discovery, and industrial applications. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists working with this important class of compounds.

References

-

Wikipedia. Favorskii rearrangement. [Link]

- Grokipedia. Favorskii rearrangement.

-

Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

-

Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–855. [Link]

-

Wikipedia. α-Halo ketone. [Link]

-

NROChemistry. Favorskii Rearrangement. [Link]

-

Semantic Scholar. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

-

JoVE. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

-

University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]

-

Journal of the American Chemical Society. Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. [Link]

-

Organic & Biomolecular Chemistry. Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. [Link]

-

ResearchGate. Mechanistic insights on the regioselectivity in the halogenation of α-haloketones in acetic acid. [Link]

-

R Discovery. Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

-

SpectraBase. This compound. [Link]

-

Semantic Scholar. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. [https://www.semanticscholar.org/paper/The-reactivity-of-2-bromo-1-phenylethanone-(phenacyl-Atherton-Howard/f39c18400030263f350c7042a5c43a0553755e10]([Link]

-

PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

-

Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

-

Pharmaffiliates. 2-Bromo-1-(4-fluorophenyl)-2-phenylethan-1-one. [Link]

-

National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. [Link]

-

DergiPark. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. [Link]

-

PharmaCompass. 2-phenylethanone; 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone. [Link]

-

Chemistry LibreTexts. 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]

-

Suzhou Health Chemicals Co. This compound. [Link]

-

SafetySkills. Acetone Safety Precautions. [Link]

Sources

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C14H10BrFO | CID 11300837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-bromo-1-4-fluorophenyl-2-phenylethanone | 88675-31-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 17. threesixtysafety.com [threesixtysafety.com]

An In-Depth Technical Guide to the Electrophilicity of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

Abstract

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone is a member of the α-haloketone class of compounds, a group of molecules renowned for their synthetic versatility and significance in medicinal chemistry.[1][2][3] The presence of two proximate electrophilic centers—the α-carbon and the carbonyl carbon—renders these molecules highly reactive and valuable as building blocks for complex heterocyclic systems and as covalent modifiers of biological targets.[1][2][4] This technical guide provides a comprehensive analysis of the electrophilic nature of this compound. We will dissect its molecular architecture to understand the electronic factors governing its reactivity, present detailed experimental and computational protocols for quantifying its electrophilicity, and discuss its mechanistic pathways and applications, particularly in the context of drug discovery as a covalent inhibitor.

Introduction: The Significance of α-Haloketones in Modern Chemistry

α-Haloketones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the construction of a wide array of molecular frameworks.[1][2] Their heightened reactivity compared to standard alkyl halides makes them potent alkylating agents, a feature that has been extensively leveraged in the synthesis of pharmaceuticals and other biologically active compounds.[3][5] The subject of this guide, this compound, is a representative example whose structure is finely tuned for specific reactivity. Its utility is particularly pronounced in drug development, where the α-haloketone motif can act as a "warhead" for covalent inhibitors, forming a stable bond with nucleophilic residues (e.g., Cysteine, Histidine) in the active site of a target enzyme. This guide aims to provide a deep, actionable understanding of the chemical principles that make this molecule a powerful tool for chemical biologists and medicinal chemists.

Molecular Architecture and Electronic Landscape

The pronounced electrophilicity of this compound is not accidental; it is a direct consequence of its specific molecular and electronic structure. Three key features synergize to activate the α-carbon towards nucleophilic attack.

-

Inductive Effect of the Carbonyl Group: The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the α-carbon-bromine (C-Br) bond, increasing the partial positive charge (δ+) on the α-carbon and making it a prime target for nucleophiles.[4][6]

-

The Nature of the Leaving Group: Bromine is an excellent leaving group due to the relative stability of the bromide anion (Br⁻). This facilitates nucleophilic substitution reactions.

-

Influence of Aromatic Substituents: The molecule contains two aromatic rings. The 4-fluorophenyl ring, with its electron-withdrawing fluorine atom, further enhances the electrophilicity of the carbonyl carbon. The phenyl ring at the α-position provides steric bulk and can influence the conformational preferences of the molecule.

These electronic features create two primary electrophilic sites, as illustrated below. While nucleophilic attack can theoretically occur at the carbonyl carbon, the dominant reaction pathway for most nucleophiles involves attack at the highly activated α-carbon, leading to the displacement of the bromide leaving group.[4]

Synthesis and Characterization

A thorough understanding of a molecule's properties begins with its synthesis and structural confirmation.

General Synthetic Pathway

α-Haloketones are most commonly prepared via the direct α-halogenation of an enolizable ketone precursor.[1] For this compound, the synthesis begins with the corresponding ketone, 1-(4-fluorophenyl)-2-phenylethanone. This precursor can be synthesized through various methods, including the Friedel-Crafts acylation. The subsequent α-bromination is typically achieved using an electrophilic bromine source like molecular bromine (Br₂) in an acidic solvent such as acetic acid, or with N-Bromosuccinimide (NBS).[7][8]

The general workflow is depicted below.

Spectroscopic Profile

Structural confirmation and purity assessment are critical. This is typically achieved using a combination of spectroscopic techniques. Below are the expected characteristic signals for the title compound.